4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
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Properties
IUPAC Name |
4-(4-fluorophenyl)-6-(3-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-10-4-2-9(3-5-10)13-12-11(17-15(22)18-13)8-19(14(12)21)6-1-7-20/h2-5,13,20H,1,6-8H2,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBJDTHYYRXTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)F)C(=O)N1CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a derivative of pyrrolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrrolo[3,4-d]pyrimidine core.
- Substituents including a fluorophenyl group and a hydroxypropyl group.
This unique structure contributes to its potential biological activities, including anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- A study on similar compounds showed promising results against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values in the low micromolar range (0.38 to 0.79 μM) .
The mechanism of action of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It may promote programmed cell death in cancer cells, enhancing therapeutic efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- The presence of electron-withdrawing groups (EWGs) on the phenyl rings enhances biological activity.
- Modifications to the hydroxypropyl group can influence binding affinity and potency against target enzymes .
Case Studies
- Synthesis and Evaluation : In a series of experiments, derivatives similar to the target compound were synthesized and evaluated for their biological activities. The most active compounds demonstrated strong inhibitory effects on tumor cell lines while sparing normal cells .
- Molecular Docking Studies : Computational studies indicated that the compound effectively binds to active sites of target proteins involved in cancer progression, suggesting potential pathways for therapeutic intervention .
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 0.66 | Enzyme inhibition |
| Similar Pyrrolo Derivative | HeLa | 0.38 | Apoptosis induction |
| Similar Pyrrolo Derivative | MCF-7 | 0.44 | Enzyme inhibition |
Scientific Research Applications
Cholesterol-Lowering Agent
This compound is known as Ezetimibe, which functions as a cholesterol absorption inhibitor. It primarily acts in the intestines to reduce the absorption of dietary cholesterol and phytosterols. This mechanism has made it a significant therapeutic agent in managing hyperlipidemia and preventing cardiovascular diseases.
- Clinical Studies : Clinical trials have demonstrated that Ezetimibe effectively lowers low-density lipoprotein cholesterol (LDL-C) levels in patients with hypercholesterolemia. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy in reducing serum cholesterol levels in cholesterol-fed hamster models over a seven-day period .
Combination Therapy
Ezetimibe is often used in combination with statins to enhance lipid-lowering effects. This dual approach allows for more comprehensive management of cholesterol levels.
- Case Study : A randomized clinical trial showed that patients receiving both Ezetimibe and simvastatin experienced greater reductions in LDL-C compared to those on statin therapy alone .
Safety and Efficacy
Ezetimibe has been evaluated for safety and tolerability in numerous clinical trials. It is generally well-tolerated with a low incidence of adverse effects compared to other lipid-lowering agents.
- Adverse Effects : The most common side effects reported include gastrointestinal symptoms such as diarrhea and abdominal pain. Serious side effects are rare but may include liver enzyme elevations when used with statins .
Future Research Directions
Ongoing research aims to explore additional therapeutic applications for Ezetimibe beyond cholesterol management, including potential roles in metabolic syndrome and diabetes management.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxypropyl side chain and fluorophenyl group participate in nucleophilic substitution reactions. For example:
-
Alkylation : The hydroxyl group reacts with alkyl halides in the presence of bases like cesium carbonate (Cs₂CO₃) to form ether derivatives .
-
Acylation : The hydroxyl group undergoes esterification with acyl chlorides or anhydrides under mild conditions.
Example Reaction :
Key conditions: DMSO solvent, 100°C, 16 hours .
Oxidation Reactions
The hydroxypropyl group is susceptible to oxidation:
-
Primary Alcohol Oxidation : Using oxidizing agents like pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone.
Example Reaction :
Yield: ~75–85%.
Hydrolysis Reactions
The lactam rings in the pyrrolopyrimidine core undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the lactam ring generates carboxylic acid intermediates.
-
Basic Hydrolysis : Forms water-soluble salts, useful for purification .
Cross-Coupling Reactions
The fluorophenyl group facilitates palladium-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling : Replaces the fluorine atom with aryl/heteroaryl groups using boronic acids .
Example Reaction :
Conditions: Toluene, 120°C, microwave irradiation .
Functional Group Interconversion
The ketone (from oxidation) undergoes further reactions:
-
Reductive Amination : Reacts with amines and sodium cyanoborohydride (NaBH₃CN) to form secondary amines.
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Grignard Addition : Forms tertiary alcohols when treated with organomagnesium reagents.
Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
